molecular formula C17H15FN2O4S2 B2771129 (E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 895477-06-2

(E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2771129
CAS No.: 895477-06-2
M. Wt: 394.44
InChI Key: PAFUMAGXAUGEMS-HTXNQAPBSA-N
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Description

The compound (E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a structurally complex molecule featuring:

  • A benzo[d]thiazol-2(3H)-ylidene core with 6-methoxy and 3-methyl substituents.
  • A 4-fluorophenylsulfonyl group attached to the acetamide moiety.
  • An (E)-configuration at the acetamide linkage, critical for spatial arrangement and biological interactions.

This compound belongs to the acetamide class, known for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities . Its design leverages electron-withdrawing (fluorine, sulfonyl) and electron-donating (methoxy) groups to modulate reactivity, solubility, and target binding.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S2/c1-20-14-8-5-12(24-2)9-15(14)25-17(20)19-16(21)10-26(22,23)13-6-3-11(18)4-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFUMAGXAUGEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, a derivative of benzo[d]thiazole, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the fluorophenyl and methoxy groups enhances its lipophilicity and may influence its biological interactions.

1. Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit significant inhibition of various enzymes, particularly carbonic anhydrase and acetylcholinesterase. For instance, a related sulfonamide derivative showed an IC50 value of 4 nM against carbonic anhydrase, significantly outperforming acetazolamide (IC50 = 250 nM) in enzyme inhibition studies .

Table 1: Enzyme Inhibition Activities

CompoundTarget EnzymeIC50 Value (nM)
AcetazolamideCarbonic Anhydrase250
Sulfonamide DerivativeCarbonic Anhydrase4
(E)-2-((4-fluorophenyl)...AcetylcholinesteraseTBD

2. Antibacterial Activity

The antibacterial activity of this compound has not been explicitly documented in the available literature; however, related sulfonamide compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. In vitro studies revealed that these compounds exhibited strong inhibitory effects against urease, making them potential candidates for treating infections caused by urease-producing bacteria .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Sulfonamide DerivativeSalmonella typhiModerate
Sulfonamide DerivativeBacillus subtilisStrong

3. Cytotoxicity Studies

In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. Preliminary findings suggest that certain derivatives do not exhibit cytotoxicity at effective concentrations, indicating a favorable therapeutic window. The synthesized compounds were found to be non-cytotoxic at nanomolar levels while maintaining biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in treating various diseases:

  • Antitumor Activity : A study demonstrated that related benzo[d]thiazole derivatives exhibited significant antitumor activity in cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
  • Anti-inflammatory Effects : Compounds with similar functional groups have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in animal models .

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented by the following structural formula:C23H22FN3O3S\text{C}_{23}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of thiazole and benzothiazole moieties is significant for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity Testing : The compound has been tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer). Results indicated a notable reduction in cell viability with IC50 values demonstrating effective cytotoxicity.
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy.

Notable SAR Insights:

  • The thiazole ring is essential for cytotoxic activity.
  • Substituents on the phenyl rings significantly influence the compound's efficacy.

Study 1: Antitumor Activity

In a study conducted by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. The study highlighted that compounds with similar structural features exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for our target compound.

Study 2: Mechanistic Insights

Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.

Potential Therapeutic Applications

Given its promising biological activities, (E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide may have potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Targeted Drug Delivery : Utilizing its specific interactions with cancer cell proteins for targeted therapy.
  • Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutic agents.

Comparison with Similar Compounds

Structural Similarities and Key Substituent Variations

The compound shares a benzothiazole-acetamide backbone with several analogs, but substituent variations significantly influence properties:

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-methoxy, 3-methyl, 4-fluorophenylsulfonyl Potential enhanced metabolic stability due to fluorine; sulfonyl group may improve binding affinity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 3-methoxyphenyl Trifluoromethyl increases lipophilicity; methoxy enhances solubility.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Phenyl-acetamide 4-Cl, 2-NO₂, methylsulfonyl Nitro and chloro groups confer electron-withdrawing effects; crystallinity influenced by H-bonding .
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide Indole-acetamide 4-Fluorostyryl, 4-methoxyphenyl, trifluoroacetyl Fluorostyryl may enhance π-π stacking; trifluoroacetyl impacts metabolic stability.

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, nitro, trifluoroacetyl) enhance electrophilicity and binding to charged residues in target proteins.
  • Methoxy and methyl groups improve solubility and modulate steric hindrance.
  • Fluorine substituents (e.g., 4-fluorophenyl) often enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Challenges :

  • Steric hindrance from the 3-methyl group on the benzothiazole may reduce reaction efficiency compared to non-methylated analogs.
  • The (E)-configuration requires precise stereochemical control during synthesis.

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis: highlights that even minor substituent changes (e.g., methoxy vs. trifluoromethyl) alter chemical shifts in specific regions (e.g., protons near substituents) . For the target compound, the 4-fluorophenylsulfonyl group would likely cause distinct downfield shifts in ¹H-NMR compared to methylsulfonyl analogs.
  • Crystallography : Analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular H-bonding (C–H⋯O), influencing crystal packing and solubility . The target’s sulfonyl group may form stronger H-bonds than methylsulfonyl, affecting solid-state properties.

SAR Trends :

  • Fluorine and sulfonyl groups correlate with improved target affinity and stability.
  • Methoxy substituents balance lipophilicity and solubility for optimal bioavailability.

Q & A

Q. How can researchers optimize the synthetic yield of (E)-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, including sulfonylation and condensation. Key parameters include:
  • Temperature : Maintain 80–100°C during sulfonylation to prevent side reactions (e.g., desulfonation).
  • Solvent Choice : Use polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates .
  • Catalysts : Triethylamine (TEA) enhances coupling efficiency by neutralizing acidic byproducts .
  • Purity Control : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate by HPLC (>95% purity) .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl sulfonyl protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 433.12) .
  • IR Spectroscopy : Detect characteristic bands (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzo[d]thiazole core?

  • Methodological Answer :
  • Modify Substituents : Replace the 4-fluorophenyl sulfonyl group with ethylsulfonyl or morpholinosulfonyl analogs to assess solubility and target binding .
  • Bioisosteric Replacement : Substitute the 6-methoxy group with ethoxy or nitro groups to evaluate electronic effects on bioactivity .
  • Assay Design : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC₅₀ values. Prioritize compounds with sub-µM activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) across studies to minimize variability .
  • Purity Reassessment : Reanalyze batches with conflicting results using LC-MS to detect impurities (e.g., sulfoxide byproducts from oxidation) .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion to rule out false positives .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. Focus on hydrogen bonding with the acetamide group .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å) .
  • ADMET Prediction : Employ SwissADME to predict permeability (e.g., Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Key Considerations for Future Research

  • Stability Studies : Monitor degradation under UV light and varying pH (4–9) using accelerated stability protocols .
  • Toxicology Profiling : Conduct acute toxicity assays in zebrafish models to identify safe dosage ranges .
  • Patent Landscaping : Avoid structural overlaps with patented thiazole derivatives (e.g., USPTO 10,800,321) by modifying the 3-methyl group .

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